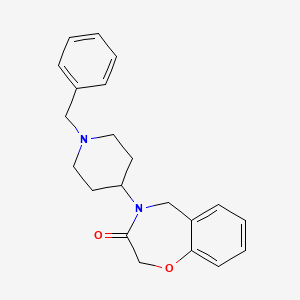
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate is a chemical compound with the molecular formula C15H18O4Si and a molecular weight of 290.39 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isophthalate core. It is primarily used in scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate can be synthesized through various methods. One common synthetic route involves the reaction of 5-ethynylisophthalic acid with trimethylsilyl chloride in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) at room temperature . The reaction typically proceeds for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of larger reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The ethynyl moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Sodium Hydroxide: Used for hydrolysis reactions in aqueous or organic solvents.
Tetrabutyl Ammonium Fluoride: Employed for the removal of the trimethylsilyl group.
Potassium Carbonate: Utilized in substitution reactions in methanol or other solvents.
Major Products Formed
The major products formed from these reactions include 5-ethynylisophthalic acid, various substituted isophthalates, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity.
Wirkmechanismus
The mechanism of action of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate involves its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-ethynylisophthalate
- Dimethyl 5-(trimethylsilyl)ethynylbenzoate
- Dimethyl 5-((trimethylsilyl)ethynyl)terephthalate
Uniqueness
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for selective modifications and the creation of a wide range of derivatives, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
dimethyl 5-(2-trimethylsilylethynyl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4Si/c1-18-14(16)12-8-11(6-7-20(3,4)5)9-13(10-12)15(17)19-2/h8-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDHTSLJVZONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2503866.png)
![2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2503873.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2503875.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![4-methoxy-3-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2503878.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)
